8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide
Description
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide (CAS: 226942-29-6) is a brominated benzazepine derivative with a seven-membered azepine ring fused to a benzene core at the [c] position. The compound features a primary amine at the 5-position and a bromine substituent at the 8-position, stabilized as a dihydrobromide salt. This salt form enhances solubility in polar solvents, making it advantageous for pharmacological studies . The benzo[c]azepine scaffold distinguishes it from more common benzo[b]azepines, influencing its conformational flexibility and electronic properties .
Properties
Molecular Formula |
C10H15Br3N2 |
|---|---|
Molecular Weight |
402.95 g/mol |
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-amine;dihydrobromide |
InChI |
InChI=1S/C10H13BrN2.2BrH/c11-8-1-2-9-7(5-8)6-13-4-3-10(9)12;;/h1-2,5,10,13H,3-4,6,12H2;2*1H |
InChI Key |
MDMOJKZMHLPBET-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C1N)C=CC(=C2)Br.Br.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide typically involves the bromination of a precursor benzazepine compound. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to control the reaction conditions precisely, leading to higher yields and purity. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: with a molecular weight of approximately 241.13 g/mol. Its structure features a bicyclic framework that is characteristic of many biologically active compounds.
Antiparasitic Activity
Recent studies have highlighted the potential of benzazepine derivatives, including 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide, as antitrypanosomal agents. The compound has been tested against Trypanosoma brucei, the causative agent of sleeping sickness. The structure-activity relationship (SAR) studies indicate that modifications to the benzazepine core can enhance efficacy against this parasite by inhibiting critical enzymes involved in its metabolism .
Neuropharmacological Applications
The compound's structural similarity to known psychoactive agents suggests potential applications in neuropharmacology. Preliminary investigations have indicated that derivatives may exhibit anxiolytic or antidepressant properties by interacting with neurotransmitter systems in the brain. The mechanism of action is believed to involve modulation of serotonin and dopamine receptors .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific bromodomain-containing proteins (BRDs). These proteins play a crucial role in epigenetic regulation and are implicated in various cancers. The compound has shown promising results as a selective inhibitor of BRPF2 and TAF1 bromodomains, suggesting its potential use in cancer therapeutics .
Antimicrobial Properties
Investigations into the antimicrobial properties of this compound have revealed activity against several bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science. Its incorporation into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Research indicates that these composites could be beneficial in developing advanced materials for electronics or aerospace applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Ring Fusion
Benzo[c]azepine vs. Benzo[b]azepine
- Target Compound : The benzo[c]azepine scaffold positions the azepine ring at the benzene's 1,2-positions, leading to distinct ring strain and conformational dynamics compared to benzo[b]azepines. Studies by Qadir et al. (2005) highlight that benzo[c]azepines exhibit greater puckering and dynamic behavior due to reduced steric hindrance .
- Analog Example : 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine hydrochloride () features a benzo[b] fusion (azepine fused at benzene's 2,3-positions), resulting in a planar conformation with restricted rotation. This structural difference impacts receptor binding and metabolic stability .
Substituent Effects
Bromine vs. Chlorine and Sulfonyl Groups
- Methyl 2-Amino-5-bromobenzoate (): This precursor compound shares the 5-bromo substitution pattern but lacks the azepine ring, underscoring the importance of the heterocyclic core in modulating bioactivity .
Counterion and Salt Forms
Dihydrobromide vs. Hydrochloride and Boc-Protected Amines
- Dihydrobromide Salt : The target compound’s dihydrobromide form improves aqueous solubility compared to hydrochloride salts (e.g., benzo[b]azepin-5-amine hydrochloride in ). Bromide ions may also stabilize crystalline structures, aiding in X-ray crystallography studies .
- Boc-Protected Analog : (R)-8-Bromo-2-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine (CAS: 2247616-17-5, ) features a tert-butoxycarbonyl (Boc) group, which masks the amine’s reactivity. This derivative is critical for solid-phase synthesis but requires deprotection for biological activity .
Research Findings and Implications
Biological Activity
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide (CAS Number: 1798793-67-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H15Br2N2
- Molecular Weight: 402.95 g/mol
- CAS Number: 1798793-67-5
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The bromine atom in the structure plays a crucial role in enhancing binding affinity through halogen bonding. This compound has been studied for its potential effects on neurotransmitter systems and enzyme modulation.
Antidepressant Effects
Research indicates that compounds similar to 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin have shown antidepressant-like effects in animal models. These effects are thought to be mediated through the modulation of serotonin and norepinephrine pathways.
Anticancer Properties
Studies have demonstrated that derivatives of benzo[c]azepines exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit cell proliferation in human cancer cells, showing promising results.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
Case Study: Antidepressant Activity
In a study published in MDPI, researchers investigated the antidepressant effects of various azepine derivatives. The findings indicated that compounds with bromine substitution exhibited enhanced activity compared to non-brominated analogs. The mechanism was linked to increased serotonin levels in the brain .
Case Study: Cytotoxic Effects
A study focusing on the cytotoxicity of benzo[c]azepines reported that several derivatives showed significant inhibition of cell growth in human carcinoma cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
What are the key challenges in synthesizing 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide, and how can reaction conditions be optimized to improve yield?
Advanced Research Focus : Synthesis optimization and mechanistic analysis.
Methodological Answer :
The synthesis typically involves bromination of a benzazepine precursor followed by amine functionalization and salt formation. Key challenges include:
- Regioselectivity : Bromination at the 8-position may compete with side reactions; directing groups (e.g., electron-donating substituents) or Lewis acid catalysts (e.g., FeBr₃) can enhance selectivity .
- Amine Stability : The primary amine group is prone to oxidation; inert atmospheres (N₂/Ar) and low-temperature conditions (<0°C) during carboxylation or salt formation are recommended .
- Yield Optimization : Use high-purity starting materials and monitor intermediates via HPLC or LC-MS. For dihydrobromide salt formation, stoichiometric control (2:1 HBr ratio) and recrystallization in polar aprotic solvents (e.g., DMF/EtOH) improve crystallinity .
How do structural modifications (e.g., bromine substitution, salt form) influence the compound’s physicochemical properties and biological activity?
Advanced Research Focus : Structure-activity relationship (SAR) and salt impact.
Methodological Answer :
- Bromine Effects : Bromine at the 8-position enhances electrophilicity, potentially increasing binding affinity to serotonin or dopamine receptors. Comparative studies with chloro/methyl analogs show bromine’s superior steric and electronic effects in receptor docking simulations .
- Salt Form : Dihydrobromide salts improve aqueous solubility (critical for in vitro assays) versus free bases. Conduct pH-dependent solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to assess bioavailability .
- Data Contradictions : Some studies report reduced activity in dihydrobromide vs. hydrochloride salts due to counterion interactions. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and resolve discrepancies .
What advanced spectroscopic techniques are recommended for characterizing intermediates and confirming the final compound’s structure?
Basic Research Focus : Analytical validation.
Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., bromine position) and amine proton environment. Compare with PubChem data for analogous benzazepines .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions ([M+H]⁺ for C₁₀H₁₃BrN₂·2HBr: calc. 353.9402) .
- X-ray Crystallography : Resolve salt formation and crystal packing; dihydrobromide salts often form monoclinic crystals (space group P2₁/c) .
How can researchers design experiments to evaluate the compound’s potential neuropharmacological activity, and what controls are critical?
Advanced Research Focus : Biological assay design and validation.
Methodological Answer :
- In Vitro Assays :
- Receptor Binding : Screen against 5-HT₁A/₂A and D₂/D₃ receptors via radioligand displacement (e.g., [³H]-ketanserin for 5-HT₂A). Include positive controls (e.g., clozapine) and vehicle controls .
- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target receptors.
- In Vivo Models : Use rodent forced-swim tests (FST) for antidepressant activity. Address false positives by co-administering receptor antagonists (e.g., WAY-100635 for 5-HT₁A) .
How should researchers address contradictory data in the literature regarding this compound’s metabolic stability?
Advanced Research Focus : Data reconciliation and mechanistic studies.
Methodological Answer :
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Compare half-life (t₁/₂) values across species; discrepancies may arise from cytochrome P450 isoform differences (e.g., CYP2D6 vs. CYP3A4) .
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolite formation. Identify N-dealkylation or oxidative pathways as degradation hotspots .
- Computational Modeling : Apply QSAR models to predict metabolic sites and validate with experimental data .
What are the best practices for storing and handling this compound to prevent degradation?
Basic Research Focus : Stability and storage protocols.
Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers under argon. Dihydrobromide salts are hygroscopic; use desiccants (silica gel) .
- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation >5% warrants reformulation (e.g., lyophilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
